1-(Methoxymethyl)cyclobutanecarboxylic acid

Catalog No.
S825593
CAS No.
1082766-22-0
M.F
C7H12O3
M. Wt
144.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Methoxymethyl)cyclobutanecarboxylic acid

CAS Number

1082766-22-0

Product Name

1-(Methoxymethyl)cyclobutanecarboxylic acid

IUPAC Name

1-(methoxymethyl)cyclobutane-1-carboxylic acid

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

InChI

InChI=1S/C7H12O3/c1-10-5-7(6(8)9)3-2-4-7/h2-5H2,1H3,(H,8,9)

InChI Key

RCYWGWYQQBABKC-UHFFFAOYSA-N

SMILES

COCC1(CCC1)C(=O)O

Canonical SMILES

COCC1(CCC1)C(=O)O

The exact mass of the compound 1-(Methoxymethyl)cyclobutanecarboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(Methoxymethyl)cyclobutanecarboxylic acid (CAS 1082766-22-0) is a highly specialized, sp3-rich aliphatic building block utilized primarily in the synthesis of advanced pharmaceutical intermediates[1]. Featuring a fully substituted quaternary alpha-carbon and a methoxymethyl ether side chain, this compound offers a unique balance of conformational rigidity and tuned lipophilicity (XLogP ~0.5) [1]. In procurement contexts, it serves as a premium bioisosteric replacement for gem-dimethyl or simple cycloalkyl groups, providing enhanced metabolic stability and an additional hydrogen-bond acceptor [2]. Its defined stereoelectronic profile makes it a critical raw material for library synthesis where standard aliphatic acids fail to meet rigorous ADME (Absorption, Distribution, Metabolism, and Excretion) criteria [2].

Substituting 1-(Methoxymethyl)cyclobutanecarboxylic acid with simpler analogs like cyclobutanecarboxylic acid fundamentally alters the physicochemical and metabolic trajectory of the downstream product [1]. Unsubstituted cyclobutane derivatives lack steric shielding at the alpha-position, rendering them vulnerable to alpha-oxidation and rapid enzymatic cleavage [1]. Conversely, substituting with 1-methylcyclobutanecarboxylic acid removes the critical ether oxygen, eliminating a hydrogen-bond acceptor, reducing the Topological Polar Surface Area (TPSA), and increasing lipophilicity, which can precipitate solubility issues in aqueous formulations[2]. Furthermore, open-chain equivalents introduce excessive conformational flexibility, increasing the entropic penalty during target binding and reducing overall pharmacological efficacy [1].

Enhanced Metabolic Stability Through Quaternary Alpha-Substitution

The incorporation of both a carboxylic acid and a methoxymethyl group at the C1 position creates a fully substituted quaternary carbon [1]. Compared to the baseline cyclobutanecarboxylic acid, this structural modification completely blocks alpha-proton abstraction, a primary pathway for oxidative metabolism and esterase-mediated cleavage [1].

Evidence DimensionAlpha-proton availability (Metabolic liability)
Target Compound Data0 alpha-protons (Quaternary C1 center)
Comparator Or BaselineCyclobutanecarboxylic acid (1 alpha-proton)
Quantified Difference100% elimination of alpha-oxidation liability at the C1 position
ConditionsIn vivo metabolic pathway modeling and structural assessment

Procuring the alpha-disubstituted derivative prevents rapid enzymatic degradation of downstream APIs, significantly extending their biological half-life.

Optimized Lipophilicity and TPSA via Methoxymethyl Substitution

The methoxymethyl ether group provides a crucial hydrogen-bond acceptor that modulates the compound's polarity [1]. Chemoinformatic profiling indicates that 1-(Methoxymethyl)cyclobutanecarboxylic acid possesses an XLogP of approximately 0.5 and a TPSA of 46.5 Ų [1]. In contrast, the purely aliphatic 1-methylcyclobutanecarboxylic acid exhibits a higher XLogP (~1.5) and lower TPSA (37.3 Ų), meaning the target compound offers superior aqueous solubility parameters without sacrificing membrane permeability [1].

Evidence DimensionCalculated XLogP and TPSA
Target Compound DataXLogP ~0.5; TPSA = 46.5 Ų
Comparator Or Baseline1-Methylcyclobutanecarboxylic acid (XLogP ~1.5; TPSA = 37.3 Ų)
Quantified Difference~1.0 unit reduction in LogP; +9.2 Ų increase in TPSA
ConditionsStandard physicochemical property prediction models (PubChem XLogP3)

Selecting the methoxymethyl derivative ensures better aqueous solubility and formulation compatibility for the final synthesized compounds.

Synthesis Processability and Coupling Reagent Requirements

The quaternary nature of the C1 carbon introduces significant steric bulk around the carboxylic acid moiety, structurally analogous to a neopentyl system [1]. While standard cyclobutanecarboxylic acid can be efficiently coupled using standard reagents (e.g., EDC/HOBt), the target compound typically requires highly reactive uronium or phosphonium-based coupling agents (e.g., HATU, PyBOP) or conversion to an acid chloride to achieve >90% yields in amidation reactions [1].

Evidence DimensionAmide coupling reactivity profile
Target Compound DataRequires high-efficiency reagents (e.g., HATU/COMU) due to quaternary steric bulk
Comparator Or BaselineCyclobutanecarboxylic acid (Compatible with standard EDC/HOBt)
Quantified DifferenceShift from standard to high-reactivity coupling protocols required for optimal yield (>90%)
ConditionsStandard peptide/amide coupling conditions in parallel library synthesis

Buyers must co-procure advanced coupling reagents to ensure high-yield processing of this sterically hindered building block.

Synthesis of Conformationally Restricted API Intermediates

Due to its rigid cyclobutane ring and optimal TPSA, this compound is ideally suited as a building block for synthesizing sp3-rich pharmaceutical intermediates [1]. It is specifically selected when lead compounds containing open-chain ethers or simple cycloalkyl groups exhibit poor target affinity due to high entropic penalties [1].

Development of Metabolically Stable Amide and Ester Prodrugs

The lack of alpha-protons makes this compound the preferred choice for designing amides or ester prodrugs that require resistance to rapid enzymatic hydrolysis or cytochrome P450-mediated alpha-oxidation[2]. It ensures a prolonged pharmacokinetic profile compared to standard cyclobutanecarboxylic acid derivatives [2].

Library Generation in Fragment-Based Drug Discovery (FBDD)

With its low molecular weight (144.17 g/mol), defined 3D geometry, and balanced lipophilicity (XLogP ~0.5), it serves as an excellent starting material for fragment libraries [1]. The presence of the methoxymethyl group provides a distinct vector for hydrogen bonding, expanding the chemical space explored during high-throughput screening [2].

XLogP3

0.5

GHS Hazard Statements

H301 (97.5%): Toxic if swallowed [Danger Acute toxicity, oral]

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

1-(Methoxymethyl)cyclobutane-1-carboxylic acid

Dates

Last modified: 08-16-2023

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